molecular formula C20H19N5 B14997280 2-[4-(dimethylamino)phenyl]-N-phenylimidazo[1,2-a]pyrimidin-3-amine

2-[4-(dimethylamino)phenyl]-N-phenylimidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B14997280
M. Wt: 329.4 g/mol
InChI Key: OAPCGKGENUZPCP-UHFFFAOYSA-N
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Description

2-[4-(dimethylamino)phenyl]-N-phenylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of both dimethylamino and phenyl groups contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylamino)phenyl]-N-phenylimidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated precursor in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylamino)phenyl]-N-phenylimidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[4-(dimethylamino)phenyl]-N-phenylimidazo[1,2-a]pyrimidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(dimethylamino)phenyl]-N-phenylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(dimethylamino)phenyl]-N-phenylimidazo[1,2-a]pyrimidin-3-amine is unique due to its imidazo[1,2-a]pyrimidine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug development and other scientific applications.

Properties

Molecular Formula

C20H19N5

Molecular Weight

329.4 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-N-phenylimidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C20H19N5/c1-24(2)17-11-9-15(10-12-17)18-19(22-16-7-4-3-5-8-16)25-14-6-13-21-20(25)23-18/h3-14,22H,1-2H3

InChI Key

OAPCGKGENUZPCP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC4=CC=CC=C4

Origin of Product

United States

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